molecular formula C28H56O2 B1681130 Octadecyl decanoate CAS No. 34689-06-0

Octadecyl decanoate

Cat. No. B1681130
CAS RN: 34689-06-0
M. Wt: 424.7 g/mol
InChI Key: ZKGRELFDBYFQAZ-UHFFFAOYSA-N
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Description

Octadecyl decanoate is a chemical compound . It contains a total of 85 bonds, including 29 non-H bonds, 1 multiple bond, 26 rotatable bonds, 1 double bond, and 1 ester .


Synthesis Analysis

Octadecyl decanoate can be synthesized through various methods. For instance, it can be synthesized through the random copolymerization method . Another method involves the use of concentrated acid and octadecylamine .


Molecular Structure Analysis

The molecular structure of Octadecyl decanoate includes a total of 85 bonds. There are 29 non-H bonds, 1 multiple bond, 26 rotatable bonds, 1 double bond, and 1 ester . The molecular formula is C28H56O2 .


Chemical Reactions Analysis

Octadecyl decanoate can participate in various chemical reactions. For example, it can be used in the synthesis of hydrophobically modified hydrogels . It can also be used in the preparation of solid-phase extraction cartridges .


Physical And Chemical Properties Analysis

Octadecyl decanoate has various physical and chemical properties. For instance, it can form stable, cationic, nanosized vesicles with a low critical aggregation concentration value . It also demonstrates exceptional energy storage capacity, impressive room-temperature elasticity, and significant load-bearing strength .

Scientific Research Applications

Solid Phase Extraction and Microextraction

Octadecyl decanoate has been extensively used in the field of analytical chemistry, particularly for solid phase extraction (SPE) and microextraction. The compound, when bonded to porous silica (C-18), shows excellent performance in extracting organic compounds from water. It's particularly effective in small-scale extractions, allowing for fast flow rates and small eluate volumes, which is advantageous for subsequent analysis, such as gas chromatography without the need for solvent removal prior to analysis (Junk & Richard, 1988). Additionally, octadecyl groups have been utilized in thin-film solid phase microextraction (SPME) devices, offering improved water compatibility, which is particularly beneficial for extracting compounds from biological samples like plasma, saliva, or urine (Sobczak et al., 2021).

Environmental Analysis

In environmental analysis, octadecyl decanoate-based SPE disks have been developed for determining colloidally-associated polycyclic aromatic hydrocarbons (PAHs) in fresh water. This technique enables the separation of colloidal PAHs from those truly dissolved in the sample, providing a more accurate assessment of water quality (Brown & Peake, 2003).

Enzyme Immobilization and Stabilization

Octadecyl-Sepabeads have been utilized for immobilizing lipases via interfacial adsorption. This approach not only enhances the activity and stability of the enzymes against heat and organic solvents but also offers a convenient method for enzyme immobilization, particularly beneficial for industrial applications (Palomo et al., 2002).

Material Science and Surface Chemistry

In material science, octadecyl decanoate has been used to create organic monolayers on surfaces via Si–C covalent bonds. This method is particularly relevant in semiconductor technology, where precise surface modifications are crucial (Takakusagi, Miyasaka, & Uosaki, 2007).

Pesticide Analysis

The compound's ability to modify surfaces has also found applications in the field of pesticide analysis. Octadecyl modified graphene, used in hollow fiber liquid phase microextraction, has shown increased efficiency in preconcentrating and isolating pesticide residues from vegetables, demonstrating the compound's utility in ensuring food safety (Ma et al., 2015).

Safety And Hazards

Octadecyl decanoate may pose certain safety hazards. For instance, it may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of Octadecyl decanoate research could involve its use in various applications. For instance, it could be used in the development of self-sustaining, porous phase change materials . It could also be used in the synthesis of poly (acrylamide/octadecyl acrylate)-carboxymethyl cellulose hydrogels with high mechanical strength and shape memory properties .

properties

IUPAC Name

octadecyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-27-30-28(29)26-24-22-20-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGRELFDBYFQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067865
Record name Decanoic acid, octadecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl decanoate

CAS RN

34689-06-0
Record name Stearyl caprate
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Record name Stearyl caprate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, octadecyl ester
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Record name Octadecyl decanoate
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Record name STEARYL CAPRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KE Espelie, VM Butz, A Dietz - Journal of Apicultural Research, 1990 - Taylor & Francis
Decyl decanoate and longer chain-length esters of decanoic acid were dominant components of the extracts of abdominal tergite glands of virgin honeybee queens, 3–10 days old. The …
Number of citations: 41 www.tandfonline.com
DSJ Atkin, RJ Hamilton, SF Mitchell, PA Sewell - Chromatographia, 1982 - Springer
The chromatography of wax components using infra-red detection coupled with gradient elution has been studied. The use of binary and tertiary gradients with eluent monitoring at 5.75 …
Number of citations: 9 link.springer.com
TM Nunes, ED Morgan, FP Drijfhout, R Zucchi - Apidologie, 2010 - Springer
While a queen control pheromone complex that inhibits worker ovary development has been described for honey bees, no comparable control pheromones have been identified for …
Number of citations: 0 link.springer.com
JH Cane - Systematic Biology, 1983 - academic.oup.com
The complex arrays of lipids secreted from the exocrine Dufour's glands of shorttongued bees (Colletidae, Halictidae, Oxaeidae, Andrenidae, Melittidae) reflect both (1) occasional …
Number of citations: 49 academic.oup.com
S Campagna, J Mardon, A Celerier… - Chemical …, 2012 - academic.oup.com
During the past 2 decades, considerable progress has been made in the study of bird semiochemistry, and our goal was to review and evaluate this literature with particular emphasis …
Number of citations: 100 academic.oup.com
AJ Aasen, HH Hofstetter, BTR Iyengar, RT Holman - Lipids, 1971 - Wiley Online Library
Several ions in the mass spectra of wax esters were related to the molecular structures. Assigned structures of ions were confirmed by deuterium labeling. A simple, direct method for …
Number of citations: 96 aocs.onlinelibrary.wiley.com
J Tengö, M Sick, M Ayasse, W Engels… - … systematics and ecology, 1992 - Elsevier
In seven parasitic Sphecodes species, the specificity of Dufour's gland morphology and volatile secretions was studied. As compared to nesting halictid species, the gland is reduced in …
Number of citations: 14 www.sciencedirect.com
RJ Hamiloton, SF Mitchell, PA Sewell - Journal of Chromatography A, 1987 - Elsevier
… Mixture 2 contained n-eicosane, octadecyl decanoate, methyl stearate, methyl undecyl ketone, tripalmitin, octanol, 1,Zdipalmitoyl glycerol and glycerol monostearate (all from Sigma, …
Number of citations: 19 www.sciencedirect.com
A Alkattea - 2008 - core.ac.uk
The interaction between honeybee workers and their queen is ruled by pheromones of the queen which maintain the colony homeostasis (Engels, 1986) The main queen pheromone is …
Number of citations: 1 core.ac.uk
NL Mojekwu - 2015 - pstorage-uic-6771015390.s3 …
II. the introduction of contaminants like polycyclic aromatic hydrocarbons, which may have deleterious effects on the health of the ecosystem around the lake (Drooge, 2004; El-Shahawi …

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